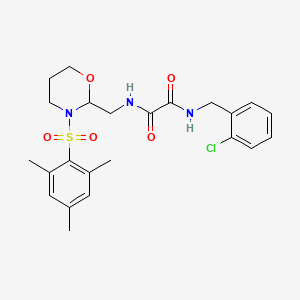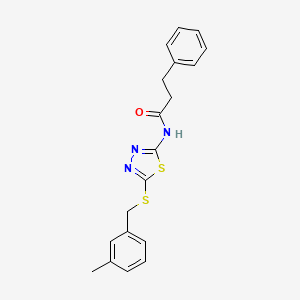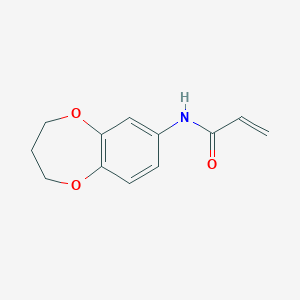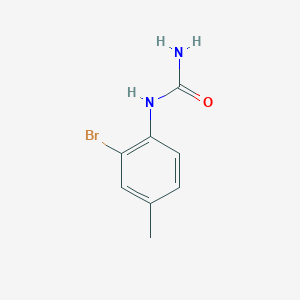
1-(2-Bromo-4-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Bromo-4-methylphenyl)urea” is likely a chemical compound that contains a urea group attached to a phenyl ring, which has a bromine atom and a methyl group substituted at the 2nd and 4th positions respectively .
Synthesis Analysis
While specific synthesis methods for “1-(2-Bromo-4-methylphenyl)urea” are not available, similar compounds such as N-(4-bromo-3-methylphenyl) semicarbazones have been synthesized and evaluated for anticonvulsant activity . Another method involves the reaction of aromatic amines with secondary amines in the presence of carbon monoxide, sulfur, and oxygen .Molecular Structure Analysis
The molecular structure of “1-(2-Bromo-4-methylphenyl)urea” would likely consist of a urea group attached to a phenyl ring, with a bromine atom and a methyl group substituted at the 2nd and 4th positions respectively .Aplicaciones Científicas De Investigación
Atmospheric CO₂ Fixation and Capture
1-(2-Bromo-4-methylphenyl)urea has been investigated for its ability to fix and efficiently capture atmospheric CO₂. A study by Manna et al. (2017) discusses the use of a bis-urea receptor related to 1-(2-Bromo-4-methylphenyl)urea in capturing CO₂ as a stable complex within a linear tetrameric barrel-like assembly, showcasing its potential in CO₂ sequestration and environmental applications (Manna et al., 2017).
Nonlinear Optical (NLO) Properties
Compounds related to 1-(2-Bromo-4-methylphenyl)urea have been explored for their nonlinear optical properties. For example, Praveenkumar et al. (2021) investigated a compound that, through specific reactions, could be connected to urea, demonstrating its relevance in optical applications (Praveenkumar et al., 2021).
Crystalline Structure Analysis
The crystalline structure of related phenylurea compounds, such as metobromuron, has been studied, as shown by Kang et al. (2015). This research provides insights into the molecular arrangement and potential applications of 1-(2-Bromo-4-methylphenyl)urea in crystallography (Kang et al., 2015).
Cytokinin Activity
Urea derivatives, including those similar to 1-(2-Bromo-4-methylphenyl)urea, have been studied for their cytokinin activity, which is crucial in plant biology. Takahashi et al. (1978) synthesized various N-phenyl-N′-(4-pyridyl)urea derivatives, testing their cytokinin activity and finding some highly active compounds (Takahashi et al., 1978).
Antagonist Binding Site Identification
Research on 1-(2-Bromo-4-methylphenyl)urea derivatives includes studies on their binding sites, as illustrated by Salchow et al. (2010), who investigated the allosteric binding sites for antagonists of the CXCR2 receptor (Salchow et al., 2010).
Phase Equilibria and Crystallization Studies
Urea derivatives have been the subject of phase equilibria and crystallization studies. Reddi et al. (2012) explored the phase diagram of urea with 4-bromo-2-nitroaniline, which relates to 1-(2-Bromo-4-methylphenyl)urea, providing valuable insights into the physical chemistry of such compounds (Reddi et al., 2012).
Mecanismo De Acción
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors .
Mode of Action
Similar compounds are known to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . In these reactions, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH), leading to various downstream effects .
Biochemical Pathways
Indole derivatives, which are structurally similar, are known to possess various biological activities, affecting a wide range of biochemical pathways .
Result of Action
Similar compounds are known to have a wide range of biological activities .
Propiedades
IUPAC Name |
(2-bromo-4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-5-2-3-7(6(9)4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINLYDLRNMYDCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-4-methylphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-N-{[4-(3-fluorophenyl)oxan-4-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2949438.png)
![5-Chloro-4-[methoxy(phenyl)methyl]-1-methyl-3-phenylpyrazole](/img/structure/B2949439.png)
![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(4-fluorobenzyl)-2-propenamide](/img/structure/B2949444.png)
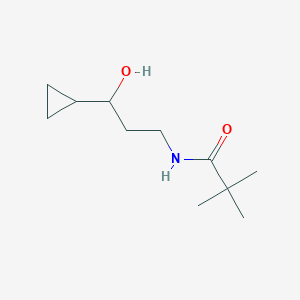
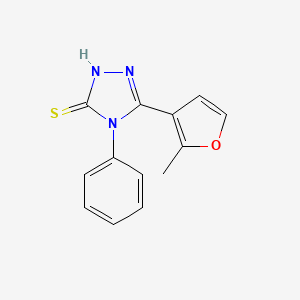

![(3-Chloro-2-thienyl)[3-(2,6-dichlorophenyl)-4-isoxazolyl]methanone](/img/structure/B2949451.png)

![2-[(2-methylpropyl)amino]-3-[N-(2-methylpropyl)carbamoyl]propanoic acid](/img/structure/B2949455.png)
